molecular formula C10H8BrClO2 B2977085 (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 2227801-86-5

(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2977085
CAS No.: 2227801-86-5
M. Wt: 275.53
InChI Key: XYSWSBVFIXAGMB-DTWKUNHWSA-N
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Description

(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a bromine and chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (3-Bromo-5-chlorophenyl)acetic acid with a diazo compound under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine and chlorine atoms can be selectively reduced under specific conditions.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert therapeutic effects.

Comparison with Similar Compounds

  • (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(3-Chloro-5-bromophenyl)cyclopropane-1-carboxylic acid

Comparison: Compared to these similar compounds, (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring

Properties

IUPAC Name

(1R,2R)-2-(3-bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSWSBVFIXAGMB-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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